2,2',4,4',5,5'-Hexafluoro-1,1'-biphenyl
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Overview
Description
2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl is a fluorinated biphenyl compound with the molecular formula C12H4F6. This compound is characterized by the presence of six fluorine atoms attached to the biphenyl structure, making it highly fluorinated. Fluorinated biphenyls are of significant interest due to their unique chemical properties, which include high thermal stability, chemical resistance, and low reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl typically involves the fluorination of biphenyl precursors. One common method is the direct fluorination of biphenyl using elemental fluorine (F2) in the presence of a catalyst such as cobalt trifluoride (CoF3). The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of 2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The biphenyl core can be oxidized or reduced, although the presence of fluorine atoms may influence the reactivity.
Common Reagents and Conditions
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated biphenyl derivatives, while oxidation and reduction can lead to the formation of biphenyl diols or biphenyl hydrides.
Scientific Research Applications
2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Fluorinated biphenyls are studied for their potential use in drug design and development due to their unique interactions with biological molecules.
Medicine: The compound’s stability and resistance to metabolic degradation make it a candidate for pharmaceutical applications.
Industry: It is used in the production of high-performance materials, such as fluorinated polymers and coatings, due to its chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl exerts its effects is primarily related to its fluorinated structure. The presence of fluorine atoms can influence the compound’s electronic properties, making it less reactive and more stable. This stability allows it to interact with various molecular targets without undergoing significant chemical changes. In biological systems, the compound may interact with proteins, enzymes, or cell membranes, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,2’,3,3’,4,4’,5,5’,6,6’-Decafluoro-1,1’-biphenyl: A highly fluorinated biphenyl with ten fluorine atoms.
2,2’,4,4’,5,5’-Hexachloro-1,1’-biphenyl: A chlorinated biphenyl with six chlorine atoms.
2,2’,4,4’,5,5’-Hexabromo-1,1’-biphenyl: A brominated biphenyl with six bromine atoms.
Uniqueness
2,2’,4,4’,5,5’-Hexafluoro-1,1’-biphenyl is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as high thermal stability, chemical resistance, and low reactivity. Compared to its chlorinated and brominated counterparts, the fluorinated compound is less reactive and more stable, making it suitable for applications requiring high durability and resistance to harsh conditions.
Properties
CAS No. |
41860-45-1 |
---|---|
Molecular Formula |
C12H4F6 |
Molecular Weight |
262.15 g/mol |
IUPAC Name |
1,2,4-trifluoro-5-(2,4,5-trifluorophenyl)benzene |
InChI |
InChI=1S/C12H4F6/c13-7-3-11(17)9(15)1-5(7)6-2-10(16)12(18)4-8(6)14/h1-4H |
InChI Key |
IKYRNKAAEFJNFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
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